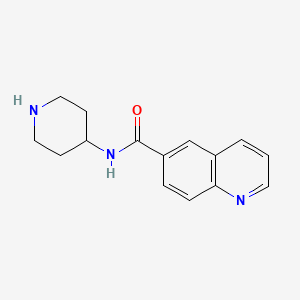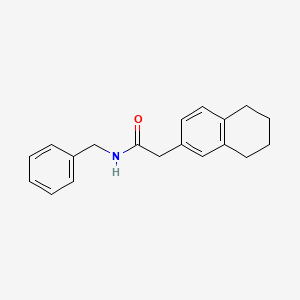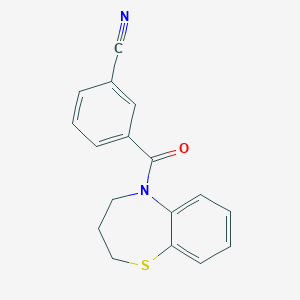
N-piperidin-4-ylquinoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-piperidin-4-ylquinoline-6-carboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinoline carboxamides and has been found to exhibit promising properties as an antimalarial agent. The purpose of
Mecanismo De Acción
The exact mechanism of action of N-piperidin-4-ylquinoline-6-carboxamide is not fully understood, but it is believed to interfere with the heme detoxification pathway in the parasite. N-piperidin-4-ylquinoline-6-carboxamide has been shown to inhibit the formation of hemozoin, a byproduct of the parasite's digestion of hemoglobin, which is essential for the parasite's survival. By disrupting this process, N-piperidin-4-ylquinoline-6-carboxamide is able to kill the parasite and prevent the development of drug-resistant strains.
Biochemical and Physiological Effects
N-piperidin-4-ylquinoline-6-carboxamide has been found to have low toxicity in animal studies and does not appear to cause significant adverse effects. However, further studies are needed to fully understand the biochemical and physiological effects of N-piperidin-4-ylquinoline-6-carboxamide in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-piperidin-4-ylquinoline-6-carboxamide is its potent antimalarial activity, which makes it a valuable tool for studying the biology of the malaria parasite. However, N-piperidin-4-ylquinoline-6-carboxamide is a synthetic compound that may not fully mimic the natural compounds found in the parasite's environment. Additionally, the complex synthesis process and high cost of N-piperidin-4-ylquinoline-6-carboxamide may limit its use in some laboratory settings.
Direcciones Futuras
There are several future directions for the study of N-piperidin-4-ylquinoline-6-carboxamide. One area of research is the development of new antimalarial drugs based on the structure of N-piperidin-4-ylquinoline-6-carboxamide. Researchers are also exploring the use of N-piperidin-4-ylquinoline-6-carboxamide in combination with other antimalarial drugs to improve treatment outcomes and reduce the development of drug-resistant strains. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-piperidin-4-ylquinoline-6-carboxamide in humans and to evaluate its potential use in other disease areas.
Métodos De Síntesis
N-piperidin-4-ylquinoline-6-carboxamide can be synthesized through a multi-step process that involves the reaction of 4-chloroquinoline with piperidine to form 4-piperidinoquinoline. This intermediate is then reacted with ethyl chloroformate to form N-ethyl-4-piperidinoquinoline-6-carboxamide, which is subsequently treated with ammonia to produce N-piperidin-4-ylquinoline-6-carboxamide. The synthesis of N-piperidin-4-ylquinoline-6-carboxamide is a complex process that requires careful attention to the reaction conditions and purification steps to obtain a high-quality product.
Aplicaciones Científicas De Investigación
N-piperidin-4-ylquinoline-6-carboxamide has been extensively studied for its potential use as an antimalarial agent. In vitro studies have demonstrated that N-piperidin-4-ylquinoline-6-carboxamide exhibits potent activity against Plasmodium falciparum, the parasite responsible for causing malaria. N-piperidin-4-ylquinoline-6-carboxamide has also been found to be effective against multidrug-resistant strains of the parasite, making it a promising candidate for the development of new antimalarial drugs.
Propiedades
IUPAC Name |
N-piperidin-4-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(18-13-5-8-16-9-6-13)12-3-4-14-11(10-12)2-1-7-17-14/h1-4,7,10,13,16H,5-6,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAHTOUIQCBHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-piperidin-4-ylquinoline-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-1-pyrrolidin-1-ylethanone](/img/structure/B7458118.png)


![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)


![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)
![4-{2-[(2,6-Dichlorobenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B7458154.png)
![N-[2-(3-methylphenoxy)ethyl]-4-(2-oxo-1,3-benzoxazol-3-yl)butanamide](/img/structure/B7458158.png)
